Butorphan
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Overview
Description
Butorphanol is a synthetic opioid analgesic belonging to the morphinan class. It is primarily used for the management of moderate to severe pain. Butorphanol exhibits both agonist and antagonist activity at opioid receptors, making it unique among pain management medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butorphanol is synthesized through a multi-step process starting from thebaine, an opiate alkaloid. The synthesis involves several key steps, including:
Reduction: Thebaine is reduced to oripavine.
Cyclization: Oripavine undergoes cyclization to form the morphinan structure.
Functionalization: Introduction of functional groups such as hydroxyl and cyclobutylmethyl groups to achieve the final structure of butorphanol.
Industrial Production Methods
Industrial production of butorphanol typically involves large-scale chemical synthesis using the aforementioned steps. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Butorphanol undergoes various chemical reactions, including:
Oxidation: Butorphanol can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert butorphanol to its alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the butorphanol molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of butorphanol, such as ketones, alcohols, and substituted morphinans .
Scientific Research Applications
Butorphanol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying opioid receptor interactions and synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Extensively used in pain management, anesthesia, and migraine treatment.
Industry: Utilized in the development of new analgesic drugs and formulations
Mechanism of Action
Butorphanol exerts its effects by interacting with opioid receptors in the central nervous system. It acts as a partial agonist at the μ-opioid receptor and a full agonist at the κ-opioid receptor. This dual activity results in analgesia, sedation, and respiratory depression. The exact mechanism involves inhibition of adenylate cyclase, closing of calcium channels, and opening of potassium channels, leading to hyperpolarization and reduced neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Levorphanol: Structurally similar butorphanol, used for pain management.
Pentazocine: Another opioid analgesic with mixed agonist-antagonist activity.
Nalbuphine: Similar in action, used for moderate to severe pain
Uniqueness of Butorphanol
Butorphanol’s unique combination of partial agonist and antagonist activity at different opioid receptors sets it apart from other opioid analgesics. This dual activity provides effective pain relief with a lower risk of dependence and abuse compared to full agonists like morphine .
Properties
CAS No. |
4163-26-2 |
---|---|
Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C21H29NO/c23-17-8-7-16-12-20-18-6-1-2-9-21(18,19(16)13-17)10-11-22(20)14-15-4-3-5-15/h7-8,13,15,18,20,23H,1-6,9-12,14H2/t18-,20+,21+/m0/s1 |
InChI Key |
YSTAPDGDOHWKQR-CEWLAPEOSA-N |
Isomeric SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CC5CCC5 |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CC5CCC5 |
Origin of Product |
United States |
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